Lenvatinib Impurity F
Overview
Description
Lenvatinib Impurity F is a byproduct formed during the synthesis of lenvatinib, a multitargeted tyrosine kinase inhibitor. Lenvatinib is primarily used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Impurities like this compound are crucial to identify and control to ensure the safety and efficacy of the pharmaceutical product.
Mechanism of Action
Target of Action
Lenvatinib Impurity F, also known as “4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxylic acid”, is a multi-targeted tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) 1–3, fibroblast growth factor receptors (FGFR) 1–4, platelet-derived growth factor receptor-alpha (PDGFRα), and proto-oncogenes RET and KIT . These targets play a crucial role in promoting apoptosis, suppressing angiogenesis, inhibiting tumor cell proliferation, and modulating the immune response .
Mode of Action
Lenvatinib inhibits the kinase activities of its targets, blocking the receptors required for tumor growth and blood vessel development . This inhibition disrupts the activation of signal transduction pathways involved in the normal regulation of cellular processes, such as cell proliferation, migration, apoptosis, and differentiation . It also affects pathogenic angiogenesis, tumor growth, and cancer progression .
Biochemical Pathways
The inhibition of the aforementioned targets by Lenvatinib affects several biochemical pathways. For instance, the overexpression of FGFR accompanied by the activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contributes to lenvatinib resistance . These pathways regulate cell death or proliferation, histological transformation, metabolism, transport processes, and epigenetics .
Pharmacokinetics
Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
The inhibition of the kinase activities of its targets by Lenvatinib leads to the promotion of apoptosis, suppression of angiogenesis, inhibition of tumor cell proliferation, and modulation of the immune response . This results in potent antitumor activity against various human cancer cell lines .
Action Environment
The action, efficacy, and stability of Lenvatinib can be influenced by various environmental factors. For instance, the development of resistance to Lenvatinib has been observed with the gradual increase in its application . Furthermore, the exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that the patient’s health status can influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenvatinib Impurity F involves multiple steps, including the formation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. For example, one method involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine under acidic conditions to form an intermediate, which is then further reacted to produce this compound .
Industrial Production Methods: Industrial production of this compound follows stringent guidelines to minimize the formation of impurities. Techniques such as Quality by Design (QbD) and green chemistry principles are employed to optimize the synthesis process. This includes the use of environmentally friendly solvents and reagents, as well as the implementation of robust purification methods to isolate and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions: Lenvatinib Impurity F can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions involving halogenated intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates with nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Lenvatinib Impurity F is primarily studied in the context of pharmaceutical research to ensure the purity and safety of lenvatinib. Its applications include:
Chemistry: Used as a reference standard in analytical methods to quantify impurities in lenvatinib formulations.
Biology: Studied for its potential biological activity and toxicity to understand its impact on the overall safety profile of lenvatinib.
Medicine: Research on this compound helps in developing better purification techniques to minimize its presence in the final pharmaceutical product.
Industry: Employed in quality control processes to ensure compliance with regulatory standards for pharmaceutical products
Comparison with Similar Compounds
Lenvatinib Impurity A: Another byproduct formed during the synthesis of lenvatinib, with a different chemical structure and properties.
Lenvatinib Impurity B: A structurally related impurity that can form under specific synthetic conditions.
Lenvatinib Impurity C: An impurity with distinct chemical characteristics, often formed during the degradation of lenvatinib.
Uniqueness of Lenvatinib Impurity F: this compound is unique in its specific formation pathway and chemical structure. Its identification and control are essential for ensuring the purity and safety of lenvatinib. Compared to other impurities, this compound may have different reactivity and stability, necessitating tailored analytical methods for its detection and quantification .
Properties
IUPAC Name |
4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c1-29-19-10-17-13(9-14(19)20(26)27)18(6-7-23-17)30-12-4-5-16(15(22)8-12)25-21(28)24-11-2-3-11/h4-11H,2-3H2,1H3,(H,26,27)(H2,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPCSJGFZLUZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)O)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118571 | |
Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417717-21-6 | |
Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=417717-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3-Chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201118571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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